molecular formula C17H17FN2O B120605 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- CAS No. 140640-92-2

1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-

Cat. No. B120605
M. Wt: 284.33 g/mol
InChI Key: XQKVAJSGXXVRRU-UHFFFAOYSA-N
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Patent
US05120782

Procedure details

23.9 g (84 mmol) of the compound from Example VII are suspended in 1.6 1 of dichloromethane, 17.1 g of neutral alumina and 36.1 g (168 mmol) of pyridinium chlorochromate are added and the mixture is stirred at room temperature for 1 h. The suspension is filtered through 1.2 kg of silica gel (230-400 mesh) in a glass suction filter and washed without sucking dry using petroleum ether/ethyl acetate 3:2. The eluate is concentrated to dryness in vacuo and the residue which remains is stirred thoroughly in ether.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH2:14][OH:15])=[C:12]([CH:16]([CH3:18])[CH3:17])[N:11]=[C:10]3[NH:19][CH:20]=[CH:21][C:9]=23)=[CH:4][CH:3]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH:14]=[O:15])=[C:12]([CH:16]([CH3:18])[CH3:17])[N:11]=[C:10]3[NH:19][CH:20]=[CH:21][C:9]=23)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.9 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=C2C(=NC(=C1CO)C(C)C)NC=C2
Step Two
Name
Quantity
36.1 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
The suspension is filtered through 1.2 kg of silica gel (230-400 mesh) in a glass suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
without sucking dry
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated to dryness in vacuo
STIRRING
Type
STIRRING
Details
the residue which remains is stirred thoroughly in ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C(C=C1)C1=C2C(=NC(=C1C=O)C(C)C)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.